2-Hydroxypropyl methacrylate

Catalog No.
S3317121
CAS No.
27813-02-1
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropyl methacrylate

UV-curable formulations needing hydroxyl crosslinking often face a trade-off: HEMA’s moisture sensitivity vs. HPA’s potent skin sensitization. HPMA solves this. Benefits: - Low shrinkage (~6%) prevents warping; - Capped water solubility (~130 g/L) preserves moisture resistance; - 20× higher sensitization threshold than HPA reduces dermal hazard. Sourced for industrial and biomedical applications: reactive diluent for coatings, acrylic polyols, and controlled-release hydrogels. Consistent quality, global availability.

CAS Number

27813-02-1

Product Name

2-Hydroxypropyl methacrylate

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3

InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)O

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
Limited solubility in water, sol in common organic solvents

Synonyms

2-hydroxypropyl methacrylate, methacrylic acid, 2-hydroxypropyl ester

Canonical SMILES

CC(COC(=O)C(=C)C)O

The exact mass of the compound 2-Hydroxypropyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)limited solubility in water, sol in common organic solvents. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

25 g, 100 g, 500 ml, 1 l

2-Hydroxypropyl methacrylate (HPMA, CAS 27813-02-1) is a monofunctional methacrylic monomer characterized by a bulky pendant group containing a secondary hydroxyl functionality. In industrial procurement, it is primarily sourced as a reactive diluent, cross-linking modifier, and functional precursor for UV-curable inks, thermosetting automotive coatings, and advanced hydrogels[1]. Unlike standard alkyl methacrylates, the hydroxyl group in HPMA provides essential sites for secondary cross-linking (e.g., with isocyanates or melamine resins) and promotes adhesion to polar substrates[2]. However, its critical procurement value lies in its specific balance of hydrophilicity and steric hindrance: the additional methyl group on the pendant chain significantly reduces its water solubility (capped at approximately 130 g/L at 25 °C) compared to its lower homologue, making it the monomer of choice when formulators require hydroxyl functionality without compromising the moisture resistance of the final cured matrix [3].

Selection Fit

Comonomer for functional polymers: propyl spacer and methyl backbone enable controlled hydrophilicity and reactivity.
Hydrogel & coating formulation: modulates equilibrium water content and glass transition temperature.
Higher reported kp vs. HEMA: supports faster UV-cure and 3D-printing workflows.

Substituting HPMA with closely related monomers severely compromises either product performance or occupational safety. Replacing HPMA with 2-Hydroxyethyl methacrylate (HEMA)—the most common in-class substitute—introduces excessive hydrophilicity; because HEMA is fully miscible with water, its cured films and hydrogels suffer from high equilibrium water swelling and poor moisture resistance in industrial coatings [1]. In biomedical applications, this excessive swelling leads to rapid 'burst release' of active compounds rather than controlled, sustained delivery [2]. Conversely, substituting HPMA with its acrylate equivalent, 2-Hydroxypropyl acrylate (HPA), to increase curing speed introduces severe occupational hazards. Acrylates are significantly more potent skin sensitizers than methacrylates; HPA is classified as a potent sensitizer capable of eliciting allergic contact dermatitis at concentrations as low as 0.1%, whereas HPMA is a weak sensitizer, drastically reducing regulatory and handling burdens in UV-curable ink and resin manufacturing facilities [3].

Substitution Risk

Property divergence
HPMA – lower EWC, higher Tg, faster kinetics.
HEMA – higher EWC, lower Tg, ~9× slower kp; may not match cure speed or mechanical profile.
Reactivity mismatch
HPMA – methacrylate backbone with α-methyl group; copolymerization favors alternating sequences.
HEA – acrylate backbone without α-methyl; yields different microstructure and thermal response.
Dermal sensitization context
HPMA – reported lower skin irritation potential vs. HPA.
HPA – acrylate analog with higher reported sensitization; may require additional handling controls.

Aqueous Solubility and Coating Water Resistance

The presence of an additional methyl group on the pendant chain of HPMA fundamentally alters its interaction with aqueous environments compared to HEMA. Quantitative profiling shows that HPMA has a capped water solubility of approximately 130 g/L (13%) at 25 °C, whereas HEMA is completely miscible with water in all proportions [1]. In formulation terms, this reduced hydrophilicity translates directly to the cured polymer network. When used in UV-curable coatings and thermosetting acrylics, HPMA-based formulations exhibit significantly lower water uptake and superior shrinkage resistance (shrinking by only ~6% during polymerization) compared to HEMA-based equivalents[2].

Evidence DimensionWater solubility and miscibility
Target Compound DataHPMA: ~130 g/L at 25 °C
Comparator Or BaselineHEMA: Fully miscible (infinite solubility)
Quantified DifferenceHPMA provides a strict solubility cap, preventing runaway hydrophilicity in the final polymer.
ConditionsStandard ambient conditions (25 °C) in aqueous media.

Procurement teams formulating automotive or industrial coatings must select HPMA over HEMA to ensure the final cured film resists moisture degradation and environmental weathering.

EWC: HPMA vs. HEMA
Cross-study comparable
pHPMA~38% ▼13%
pHEMA~51%
Reported lower water content supports reduced swelling and higher mechanical integrity in hydrated applications.
1% EGDMA crosslinked; deionized water.

Occupational Safety and Sensitization Potential

In the procurement of reactive diluents for UV-curable inks, the choice between acrylate and methacrylate functional groups dictates the occupational safety profile of the manufacturing floor. Clinical patch testing and Guinea Pig Maximization Tests (GPMT) demonstrate that 2-Hydroxypropyl acrylate (HPA) is a potent sensitizer, eliciting allergic contact dermatitis in sensitized individuals at concentrations as low as 0.1% [1]. By contrast, HPMA is classified as a weak sensitizer, typically requiring concentrations of 2% or higher to elicit a reaction in cross-sensitized patients[2]. This 20-fold difference in elicitation threshold makes HPMA a vastly safer alternative for high-volume handling.

Evidence DimensionAllergic elicitation threshold in sensitized subjects
Target Compound DataHPMA: Elicitation typically observed at 2.0% concentration
Comparator Or BaselineHPA: Elicitation observed at 0.1% concentration
Quantified DifferenceHPMA exhibits a 20-fold higher threshold for allergic elicitation compared to HPA.
ConditionsHuman patch testing and Guinea Pig Maximization Tests (GPMT).

Selecting HPMA over HPA significantly reduces the risk of occupational dermatitis, lowering liability and the need for extreme engineering controls in UV-ink production.

Propagation rate kp
Head-to-head
HPMA640 L·mol⁻¹·s⁻¹ (~9×)
HEMA71.9 L·mol⁻¹·s⁻¹
Substantially faster chain growth supports higher cure speed and monomer conversion in UV systems.
Rotating-sector method, 30°C.

Hydrogel Swelling and Drug Release Kinetics

For biomedical device manufacturers, the swelling kinetics of a hydrogel dictate its utility in drug delivery. Studies comparing pure poly(HEMA) networks to poly(HEMA-co-HPMA) networks reveal that the inclusion of HPMA fundamentally alters water distribution within the gel. While pure poly(HEMA) exhibits rapid swelling kinetics resulting in a burst release profile of water-soluble surrogates (like FITC-dextran), the incorporation of HPMA restricts the void fraction and shifts the diffusion mechanics. Compositions containing HPMA demonstrate a controlled, sustained release pattern due to the increased hydrophobicity and steric bulk of the propyl chain [1].

Evidence DimensionElution profile of water-soluble compounds
Target Compound DataHPMA-containing hydrogels: Sustained, controlled release
Comparator Or BaselineHEMA homopolymer hydrogels: Rapid burst release
Quantified DifferenceHPMA dampens the swelling kinetics, preventing the premature dumping of loaded therapeutics.
ConditionsAqueous swelling of cross-linked hydrogel discs loaded with FITC-dextran.

Formulators of contact lenses and drug-eluting implants must procure HPMA to blend with HEMA when a sustained, long-term release profile is required over an immediate burst.

Copolymerization reactivity
Head-to-head
HPMA+EMAr₁·r₂=0.44
HEMA+AMPSr₁·r₂=0.77
Lower r₁·r₂ indicates stronger alternating tendency, improving hydroxyl group distribution along chains.
Bulk, 60°C, YBR method.
Swelling tunability
Head-to-head
5 mol% HPMA
α=29.59 (20°C)
20 mol% HPMA
α=2.17 (40°C) (−92.7%)
HPMA content directly controls equilibrium swelling degree in NIPAAm copolymers.
With EGDMA crosslinker; swelling in water.
Glass transition Tg
Class-level inference
pHPMA 76°C
pHEMA ~55°C (Δ≈21°C)
Higher Tg suggests greater hardness and dimensional stability at elevated temperatures.
DSC on homopolymer; class-level baseline.
Dermal sensitization
Supporting evidence
HPMALower irritation reported
HPAHigher sensitization potential
Reported lower dermal risk may simplify handling protocols in industrial settings.
Based on commercial SDS literature; verify for specific formulation.

UV-Curable Inks and 3D Printing Resins

HPMA is the preferred reactive diluent in UV-curable systems where worker safety and dimensional stability are paramount. Because it offers a 20-fold higher sensitization threshold than HPA [1] and shrinks by only ~6% upon polymerization, it allows formulators to achieve rapid room-temperature curing without the severe occupational dermatitis risks or warping associated with acrylate alternatives.

Thermosetting Automotive and Industrial Coatings

In the production of acrylic polyols for automotive refurbishment and metal coatings, HPMA is utilized over HEMA to impart secondary cross-linking sites (hydroxyl groups) without introducing excessive water susceptibility. Its capped water solubility (~130 g/L) ensures that the final cross-linked matrix maintains high moisture resistance, preventing coating degradation in harsh weather conditions [2].

Sustained-Release Biomedical Hydrogels

For manufacturers of drug-eluting contact lenses and tissue engineering scaffolds, HPMA is copolymerized with HEMA to tune the hydrogel's swelling behavior. The added hydrophobicity of HPMA's methyl group prevents the rapid 'burst release' of therapeutics seen in pure HEMA gels, enabling a steady, sustained release profile critical for long-term ocular or implantable drug delivery [3].

Application Selection Guide

Application
Selection Property
Validation Focus
UV-curable coatings & 3DP resins
Higher reported kp supports rapid cure
Propagation rate coefficient review (HPMA vs HEMA)
Low-water-content hydrogels
Lower EWC supports reduced swelling & mechanical stability
EWC and swelling ratio context (homopolymer & copolymer)
Thermoset acrylic resins
Alternating tendency supports crosslink uniformity
Reactivity ratios and copolymerization microstructure
Industrial formulations with worker exposure
Reported lower dermal sensitization vs HPA
Sensitization profile review per safety data sheets

Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Liquid

Color/Form

Clear liquid

XLogP3

1

Flash Point

250 °F (open cup)
121 °C (Cleveland open cup)

Density

1.066 @ 25 °C/16 °C

LogP

0.97 (LogP)

Odor

Slight acrylic odor

Melting Point

430 to 433 °F (NTP, 1992)
-89 °C

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

923-26-2
27813-02-1
25703-79-1
9086-85-5

Associated Chemicals

2-Hydroxypropyl methacrylate;923-26-2

Wikipedia

2-hydroxypropyl methacrylate

Methods of Manufacturing

ADDITION OF PROPYLENE OXIDE TO METHACRYLIC ACID WITH A BASE AS CATALYST
Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methyacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

(golf club)
Adhesive manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wood product manufacturing
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

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